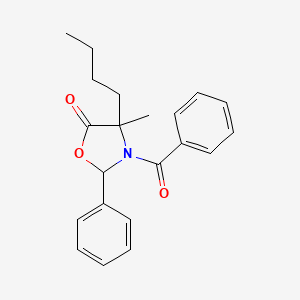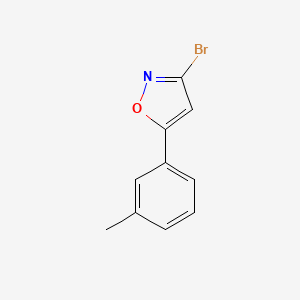
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of multiple stereocenters in its structure makes it a valuable tool for inducing chirality in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for such syntheses, providing better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Aplicaciones Científicas De Investigación
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its chiral properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one involves its role as a chiral auxiliary. It induces chirality in chemical reactions by providing a chiral environment, which influences the stereochemistry of the products. The molecular targets include various carbonyl compounds, and the pathways involve nucleophilic addition or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce chirality in a wide range of chemical reactions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H23NO3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-benzoyl-4-butyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-21(2)20(24)25-19(17-13-9-6-10-14-17)22(21)18(23)16-11-7-5-8-12-16/h5-14,19H,3-4,15H2,1-2H3 |
Clave InChI |
YZLDEARYMYGAAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)





![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)



